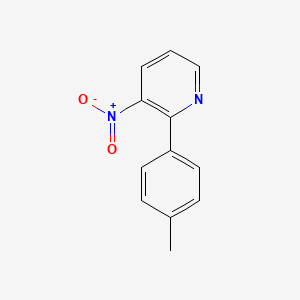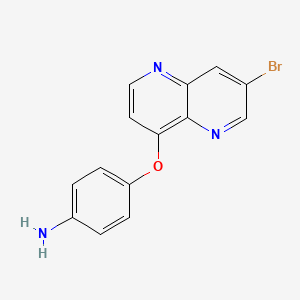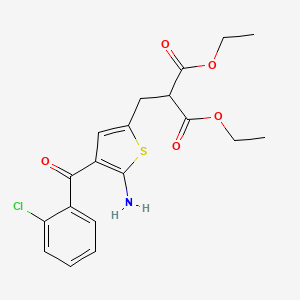
2-amino-4-(difluoromethoxy)phenol
Descripción general
Descripción
2-amino-4-(difluoromethoxy)phenol is an organic compound with the molecular formula C7H7F2NO It is a derivative of phenol, where the hydroxyl group is substituted with a difluoromethoxy group and an amino group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-4-(difluoromethoxy)phenol typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrophenol.
Formation of Sodium Acetamidophenate: 4-nitrophenol reacts with sodium hydroxide to produce sodium acetamidophenate.
Reaction with Monochlorodifluoromethane: Sodium acetamidophenate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, lower cost, and minimal pollution. The process involves:
Alkaline Reaction Conditions: Ensuring the reaction conditions are alkaline to facilitate the formation of intermediates.
Catalysis: Using ferric oxide and activated carbon as co-catalysts to enhance the reduction step.
Reduction Agents: Employing water and hydrazine for the reduction of the nitro group to an amino group.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(difluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated and alkylated phenol derivatives.
Aplicaciones Científicas De Investigación
2-amino-4-(difluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-amino-4-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as the TGF-β1/Smad pathway, which is involved in cellular processes like epithelial-mesenchymal transformation.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Shares the difluoromethoxy group but has different substituents on the benzene ring.
Trifluoromethyl ethers: Contain a trifluoromethoxy group instead of a difluoromethoxy group, leading to different chemical properties and reactivity
Uniqueness
2-amino-4-(difluoromethoxy)phenol is unique due to the presence of both the difluoromethoxy and amino groups on the benzene ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H7F2NO2 |
|---|---|
Peso molecular |
175.13 g/mol |
Nombre IUPAC |
2-amino-4-(difluoromethoxy)phenol |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-4-1-2-6(11)5(10)3-4/h1-3,7,11H,10H2 |
Clave InChI |
VJYRBEBTCGPIST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)N)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Amino-4-{[2-(dimethylamino)ethyl]amino}-n-methylbenzamide](/img/structure/B8402446.png)
![N-[2-(acetylamino)propionyl]phenylalanine](/img/structure/B8402458.png)

![alpha-[2-(2-Furanyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-methanol](/img/structure/B8402473.png)

![Methyl 3-[5-(3-dimethylaminopropoxy)pyrimidin-2-yl]benzoate](/img/structure/B8402485.png)

